molecular formula C13H14N2O3 B1666055 Antineoplaston A10 CAS No. 91531-30-5

Antineoplaston A10

Cat. No. B1666055
CAS RN: 91531-30-5
M. Wt: 246.26 g/mol
InChI Key: OQGRFQCUGLKSAV-JTQLQIEISA-N
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Description

Antineoplaston A10 is a naturally occurring substance in the human body that can potentially be used for the treatment of glioma, lymphoma, astrocytoma, and breast cancer . The main active ingredient of Antineoplaston A10 is Phenylacetylglutamine (PG), which inhibits RAS and promotes apoptosis .


Synthesis Analysis

Antineoplaston A10 was labeled with technetium-99 m using stannous chloride as a reducing agent with the labeling yield of approximately 98% at pH 6 . The conditions required to optimize the labeling yield were studied in detail .


Molecular Structure Analysis

Antineoplaston A10 belongs to the class of organic compounds known as n-acyl-alpha amino acids and derivatives. These are compounds containing an alpha amino acid (or a derivative thereof) which bears an acyl group at its terminal nitrogen atom .


Chemical Reactions Analysis

Antineoplaston A10 was labeled with technetium-99 m using stannous chloride as a reducing agent . The conditions required to optimize the labeling yield were studied in detail .


Physical And Chemical Properties Analysis

Antineoplaston A10 has a molecular weight of 246.26 and a chemical formula of C13H14N2O3 . It is a white to off-white solid .

Scientific Research Applications

1. Clinical Trials and Conflict Management

A study analyzed the conflicts leading to the closure of a clinical trial for antineoplastons, including A10, conducted by the National Cancer Institute. The trial aimed to determine the effectiveness of antineoplastons in treating primary malignant brain tumors. This case study highlights the complexities and conflicts in scientific research, particularly in complementary and alternative medicine (Hammer & Jonas, 2004).

2. Mechanism in Breast Cancer Cells

Antineoplaston A10 was found to inhibit the proliferation of SKBR-3 breast cancer cells by inducing G(1) phase arrest. The mechanism involved down-regulation of protein kinase C (PKC) alpha, leading to inhibition of extracellular signal-regulated kinase (ERK) and MAPK phosphorylation, which ultimately resulted in cell cycle arrest (Fujii et al., 2005).

3. Gene Expression in Glioblastoma Multiforme

A study investigated the molecular mechanism of action of antineoplastons A10 and AS2-1 in glioblastoma multiforme. The findings indicated that these agents interrupt signal transduction pathways and promote apoptosis in cancer cells, suggesting their potential as clinical candidates for treating this type of brain tumor (Burzynski & Patil, 2014).

4. Brain Stem Glioma Treatment

Antineoplastons A10 and AS2-1 were used in a Phase II study to treat patients with recurrent diffuse intrinsic brain stem glioma. The study reported positive responses in some patients, with mild to moderate toxicities observed. This indicates a potential therapeutic role for antineoplastons in treating this type of brain tumor (Burzynski et al., 2003).

5. Apoptosis Induction in Hepatocellular Carcinoma

Antineoplaston A10 was shown to induce apoptosis in human hepatocellular carcinoma cells. This suggests its potential role in inhibiting the growth of these cancer cells through apoptotic pathways (Qu et al., 2007).

6. Genetic and Molecular Mechanisms

Antineoplastons function as molecular switches, regulating gene expression and inhibiting the uptake of certain amino acids in cancer cells. Clinical trials have indicated their efficacy in various types of cancer, including gliomas and hepatocellular carcinoma (Burzynski, 2004).

7. Brain Tumor Therapy

A Phase II study evaluated antineoplastons A10 and AS2-1 in adult patients with primary brain tumors. The results indicated efficacy in achieving objective responses in patients with anaplastic astrocytoma, suggesting a therapeutic role in brain tumor treatment (Burzynski et al., 2015).

8. Antineoplaston Chemistry and Action

Antineoplaston A10 is a piperidinedione antineoplaston with antineoplastic activity. It intercalates into DNA, inducing cell cycle arrest, reducing mitosis, and may activate tumor suppressor genes leading to apoptosis (Definitions, 2020).

Safety And Hazards

Antineoplaston A10 is not approved by the U.S. Food and Drug Administration for the prevention or treatment of any disease . No randomized controlled trials showing the effectiveness of Antineoplastons have been published in the peer-reviewed scientific literature . Antineoplaston side effects can include serious neurologic toxicity .

Future Directions

Nonrandomized clinical trials investigating the anticancer efficacy of Antineoplastons are underway at the developer’s institute . The selective uptake of Antineoplaston A10 in solid tumors and rapid clearance from non-target organs make it promising for solid tumor imaging, but further clinical trials are required .

properties

IUPAC Name

N-[(3S)-2,6-dioxopiperidin-3-yl]-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c16-11-7-6-10(13(18)15-11)14-12(17)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,17)(H,15,16,18)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGRFQCUGLKSAV-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1NC(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)NC(=O)[C@H]1NC(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00919683
Record name N-(6-Hydroxy-2-oxo-2,3,4,5-tetrahydropyridin-3-yl)-2-phenylethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00919683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Antineoplaston A10

CAS RN

91531-30-5
Record name Antineoplaston A10
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091531305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Antineoplaston A10
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11702
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-(6-Hydroxy-2-oxo-2,3,4,5-tetrahydropyridin-3-yl)-2-phenylethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00919683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANTINEOPLASTON A10
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16VY3TM7ZO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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